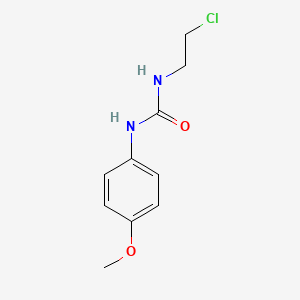

1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

描述

Contextualization of Urea-Containing Compounds in Chemical Biology and Medicinal Chemistry Research

Urea (B33335) derivatives represent a cornerstone in the fields of chemical biology and medicinal chemistry, owing to the versatile nature of the urea functional group. This moiety, characterized by a carbonyl group flanked by two nitrogen atoms, has the unique ability to act as both a hydrogen bond donor and acceptor. This property is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, urea-containing compounds have been extensively investigated and developed as therapeutic agents for a wide range of diseases.

The academic significance of urea derivatives is further underscored by their prevalence in numerous FDA-approved drugs and their continuous exploration in drug discovery pipelines. Researchers are drawn to the urea scaffold for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The structural rigidity and planarity of the urea group can also be exploited to orient substituents in a precise manner, allowing for the fine-tuning of a compound's biological activity.

Overview of the Chemical Compound: 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

This compound, also known by its systematic name N-(2-Chloroethyl)-N'-(4-methoxyphenyl)urea, is a specific derivative that features a 2-chloroethyl group and a 4-methoxyphenyl (B3050149) group attached to the nitrogen atoms of the urea core. The presence of the reactive 2-chloroethyl group suggests its potential as an alkylating agent, a characteristic feature of many chemotherapeutic compounds. The 4-methoxyphenyl moiety, on the other hand, can influence the compound's solubility, metabolic stability, and interactions with biological targets.

Table 1: Chemical Identity of this compound

| Property | Value |

| Systematic Name | N-(2-Chloroethyl)-N'-(4-methoxyphenyl)urea |

| CAS Number | 65536-40-5 |

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 228.68 g/mol |

Research Rationale and Objectives

The rationale for investigating a compound like this compound stems from the established biological activity of related chloroethyl urea derivatives. This class of compounds has been a subject of interest in anticancer research due to their ability to alkylate biological macromolecules, leading to cytotoxic effects. The primary objective of this article is to collate and present the available scientific information pertaining solely to this specific molecule, covering its chemical and physical properties. Due to a lack of extensive research specifically on this compound, much of the context is drawn from studies on analogous structures.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYYWOOAIIXDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291689 | |

| Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65536-40-5 | |

| Record name | 65536-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

While comprehensive experimental data for 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea is not widely available in the public domain, some of its key physical and chemical properties have been predicted based on its structure.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Melting Point | 156-158 °C | researchgate.net |

| Boiling Point | 338.9±42.0 °C | researchgate.net |

| Density | 1.248±0.06 g/cm³ | researchgate.net |

| pKa | 12.87±0.46 | researchgate.net |

These predicted values provide a preliminary understanding of the compound's physical state and behavior under various conditions. The melting point suggests that it is a solid at room temperature.

Synthesis and Characterization

The synthesis of unsymmetrical ureas like 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of an isocyanate with an amine. A plausible and commonly employed synthetic route would involve the reaction of 4-methoxyphenyl (B3050149) isocyanate with 2-chloroethylamine (B1212225).

Alternatively, the reaction can be performed in the reverse manner, starting with 2-chloroethyl isocyanate and 4-methoxyaniline. This method is a standard and efficient way to form the urea (B33335) linkage. The reaction is generally carried out in an inert solvent, and the product can be purified by crystallization.

While a specific experimental protocol for the synthesis of this compound is not detailed in readily available literature, the general procedures for the synthesis of analogous N-phenyl-N'-(2-chloroethyl)ureas are well-established. These methods typically involve the dropwise addition of the isocyanate to a solution of the amine at reduced temperatures, followed by stirring at room temperature to complete the reaction.

Characterization of the synthesized compound would typically involve standard analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O and N-H stretching vibrations of the urea moiety.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Melting Point Analysis: To assess the purity of the compound.

Research Findings and Academic Discussion

Established Synthetic Pathways for this compound

The primary approach for synthesizing unsymmetrical ureas involves the reaction between an amine and an isocyanate. For the target compound, this typically involves the nucleophilic addition of 4-methoxyaniline to 2-chloroethyl isocyanate. ulaval.ca Variations of this core reaction define the different synthetic pathways.

Multi-step synthesis provides a controlled, sequential approach to building the target molecule, often allowing for the purification of intermediates. vapourtec.commsu.edu A common strategy involves the initial formation of an isocyanate, which is subsequently reacted with a second amine.

Another versatile multi-step method proceeds through a carbamate (B1207046) intermediate. In this pathway, an amine is first reacted with a chloroformate, such as phenyl chloroformate, in the presence of a base like pyridine (B92270) to form a stable carbamate. This isolated intermediate is then reacted with a second amine to yield the final unsymmetrical urea (B33335). mdpi.com This two-step process allows for controlled synthesis and purification of the carbamate before the final urea formation. mdpi.com

Step 1: 4-methoxyaniline reacts with phenyl chloroformate to form phenyl (4-methoxyphenyl)carbamate.

Step 2: The resulting carbamate reacts with 2-chloroethylamine (B1212225) to produce this compound.

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, and reducing solvent waste. researchgate.netnih.gov A key one-pot strategy for urea synthesis involves the in situ generation of an isocyanate.

In this approach, an amine like 4-methoxyaniline can be treated with a carbonylating agent, such as triphosgene (B27547) (a safer alternative to phosgene (B1210022) gas), in the presence of an organic base like triethylamine (B128534). mdpi.com This forms the 4-methoxyphenyl (B3050149) isocyanate intermediate directly in the reaction vessel. Without isolation, 2-chloroethylamine is then added to the mixture, which reacts with the newly formed isocyanate to yield this compound. mdpi.com This method's efficiency is demonstrated in the synthesis of similar N,N'-diaryl ureas, where it has produced yields as high as 72%. mdpi.com

| Reactant 1 | Reactant 2 | Carbonyl Source | Base | Solvent | Outcome |

| (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 4-methoxyaniline | Triphosgene | Triethylamine | Anhydrous THF | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea (Good Yield) mdpi.com |

| Cyclohexylamine | CO2 | Carbon Dioxide | CsOH | Ionic Liquid (BMImCl) | Dicyclohexyl urea (98% Yield) ionike.com |

This table presents data for the synthesis of related urea compounds to illustrate the principles of one-pot strategies.

Given the high toxicity of phosgene gas, significant effort has been dedicated to developing safer, phosgene-free synthetic routes for ureas. mdpi.com These methods utilize alternative carbonyl sources that are less hazardous.

Common Phosgene-Free Reagents:

Triphosgene: A crystalline solid that serves as a safer, easier-to-handle substitute for gaseous phosgene. mdpi.com

1,1'-Carbonyldiimidazole (CDI): A non-hazardous reagent that reacts with amines to form the urea linkage. This method is noted for its mild reaction conditions. google.comepo.org A patent for the synthesis of carmustine, a related chloroethylurea, utilizes CDI for the key urea formation step. google.comepo.org

Carbon Dioxide (CO2): As an abundant, non-toxic C1 source, CO2 is an environmentally benign reagent for urea synthesis. This process often requires catalysts, such as cesium hydroxide (B78521) (CsOH) in an ionic liquid medium, to proceed efficiently. ionike.com

Activated Carbonates: Reagents like diphenyl carbonate can react with amines, often under catalytic conditions, to form ureas without the need for phosgene or isocyanate intermediates. researchgate.net

These phosgene-free methods are crucial for making the synthesis of compounds like this compound safer and more environmentally friendly.

Optimization of Synthesis Parameters

To maximize product yield and purity, the optimization of reaction parameters such as temperature, solvent, and catalyst is essential.

Careful control over reaction conditions directly impacts the efficiency of the synthesis. Several factors are key to enhancing the yield of the desired urea product.

Reaction Time: The duration of the reaction can be a critical factor. In the synthesis of a diaryl urea using an in situ generated isocyanate, extending the reaction time after the addition of the second amine from 15 minutes to 3 hours resulted in a significant increase from a moderate to a good yield. mdpi.com

Temperature: Temperature management is crucial. Reactions may require initial cooling to control exothermic processes, followed by heating to drive the reaction to completion. For example, a procedure for a related chloroethylurea involves cooling the reaction mixture to 10-20°C during the addition of CDI, followed by stirring at 35-40°C for two hours. epo.org

Stoichiometry: The molar ratios of reactants and reagents must be precisely controlled. For instance, when using triphosgene, a common approach is to use one-third of an equivalent, as it delivers three equivalents of phosgene. mdpi.com

Work-up and Purification: The isolation procedure is vital for obtaining a high yield of pure product. A typical work-up involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions (e.g., dilute sodium hydroxide, brine) to remove unreacted starting materials and byproducts. bioorganic-chemistry.com Final purification is often achieved through recrystallization or column chromatography. bioorganic-chemistry.comprepchem.com

The choice of solvent and the use of catalysts play a pivotal role in directing the reaction pathway and influencing its rate and yield.

Solvent Effects: The solvent must be compatible with the reactants and reaction type. For syntheses involving highly reactive intermediates like isocyanates, anhydrous (dry) solvents are necessary to prevent hydrolysis.

Common Solvents: Dichloromethane (CH2Cl2) and tetrahydrofuran (B95107) (THF) are frequently used for their inertness and ability to dissolve a wide range of organic reactants. ulaval.camdpi.com Other solvents employed in urea synthesis include acetonitrile, toluene, and dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com

Catalysis: Catalysts are often employed to accelerate the reaction rate and improve efficiency.

Base Catalysis: Organic bases such as triethylamine (Et3N) are commonly added to neutralize acidic byproducts like HCl, which are often generated during the formation of the urea linkage. mdpi.comgoogle.com

Lewis Acid Catalysis: In certain synthetic steps, such as the conversion of a hydroxyl group to a chloride using thionyl chloride, a Lewis acid like zinc chloride (ZnCl2) can serve as an effective catalyst. google.com

Ionic Liquids: These compounds can function as both the solvent and catalyst, promoting the reaction and simplifying catalyst recovery and reuse. researchgate.netionike.com

| Parameter | Condition | Rationale / Example |

| Temperature | Cooled initially, then heated (e.g., 10°C → 40°C) | Controls initial exothermicity and then drives reaction to completion. epo.org |

| Time | Increased from 15 min to 3 hr | Allowed for complete reaction, significantly improving yield in a related synthesis. mdpi.com |

| Solvent | Anhydrous THF or CH2Cl2 | Prevents hydrolysis of reactive intermediates like isocyanates. ulaval.camdpi.com |

| Catalyst | Triethylamine (base) | Neutralizes acidic byproducts, driving the reaction forward. google.com |

| Catalyst | Zinc Chloride (Lewis acid) | Catalyzes specific transformations, such as chlorination with SOCl2. google.com |

This table summarizes key optimization parameters based on findings from the synthesis of related urea compounds.

Chemical Reactivity and Derivatization Strategies

The strategic derivatization of this compound is a key aspect of its utility in medicinal chemistry and drug design. The presence of distinct reactive sites—the electrophilic chloroethyl group and the aromatic phenylurea core—offers multiple avenues for chemical modification. These modifications are often pursued to modulate the compound's physicochemical properties, biological activity, and target selectivity.

The 2-chloroethyl group is a prominent feature of this molecule, imparting it with alkylating capabilities. A significant reaction pathway for N-phenyl-N'-(2-chloroethyl)ureas (CEUs) is an intramolecular cyclization. This process involves the nucleophilic attack of the urea oxygen on the carbon bearing the chlorine atom, leading to the formation of a highly reactive 2-amino-2-oxazoline intermediate. This cyclization is often considered a crucial activation step, as the resulting oxazoline (B21484) is a more potent electrophile than the parent chloroethylurea. The strained ring of the oxazoline is susceptible to nucleophilic attack by biological macromolecules, such as proteins, leading to covalent modification of the target.

This intramolecular cyclization and subsequent alkylation are believed to be central to the mechanism of action of many CEUs. The reactivity of the chloroethyl moiety can be influenced by the electronic properties of the substituent on the phenyl ring.

| Reactant | Conditions | Product | Reaction Type |

| This compound | Physiological or basic conditions | 2-(4-Methoxyphenylamino)-2-oxazoline | Intramolecular Cyclization |

| 2-(4-Methoxyphenylamino)-2-oxazoline | Biological nucleophile (e.g., protein) | Covalently modified protein | Nucleophilic Acyl Substitution |

The phenylurea scaffold of this compound offers numerous possibilities for structural modification to explore structure-activity relationships (SAR). These modifications can be broadly classified into alterations of the phenyl ring substituents and modifications of the urea linkage itself.

Modifications of the Urea Moiety: The urea functional group is a critical pharmacophoric feature, capable of forming key hydrogen bond interactions with biological targets. While less common than modifications to the phenyl ring, derivatization of the urea nitrogens is also a potential strategy. For example, N-alkylation or N-acylation could be employed to alter the hydrogen bonding capacity and conformational preferences of the molecule.

| Starting Material | Reagent | Product | Purpose of Modification |

| 4-Substituted aniline (B41778) | 2-Chloroethyl isocyanate | 1-(2-Chloroethyl)-3-(4-substituted-phenyl)urea | Investigate the effect of phenyl substituents on activity. |

| This compound | Alkylating/Acylating agent | N-substituted derivative | Modulate hydrogen bonding and conformation. |

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or improved properties. This compound can serve as a valuable building block in the design of such molecular hybrids and conjugates. The goal of this strategy is often to enhance therapeutic efficacy, improve target selectivity, or overcome drug resistance.

One approach to forming molecular hybrids is to tether the chloroethylurea moiety to another biologically active molecule. This can be achieved by introducing a linker to the phenylurea scaffold, which can then be coupled to the second pharmacophore. For example, a functional group amenable to click chemistry, such as an azide (B81097) or an alkyne, could be installed on the phenyl ring of a precursor aniline before its reaction with 2-chloroethyl isocyanate. The resulting chloroethylurea could then be "clicked" onto a complementary-functionalized molecule of interest.

Another strategy involves the design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). In this approach, the chloroethylurea could act as a warhead to bind to a target protein, while being connected via a linker to a ligand for an E3 ubiquitin ligase. Such a hybrid molecule could induce the targeted degradation of the protein of interest.

Furthermore, the chloroethylurea moiety can be conjugated to targeting ligands, such as peptides or antibodies, to achieve selective delivery to specific cells or tissues. This approach can enhance the therapeutic index by concentrating the alkylating agent at the desired site of action while minimizing off-target effects.

| Strategy | Description | Potential Application |

| Click Chemistry | Introduction of an azide or alkyne functionality for subsequent ligation to another molecule. | Creation of dual-action drugs by combining the chloroethylurea with another pharmacophore. |

| PROTACs | Linking the chloroethylurea to an E3 ligase ligand via a chemical linker. | Targeted protein degradation for therapeutic intervention. |

| Targeted Conjugates | Covalent attachment of the chloroethylurea to a cell- or tissue-specific targeting moiety. | Enhancing the selectivity and reducing the systemic toxicity of the alkylating agent. |

Theoretical Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to determine the optimized geometry, vibrational frequencies, and electronic structure of molecules. For a molecule like this compound, DFT would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of its structure. While studies frequently use DFT to analyze various urea derivatives, the specific output data and structural parameters for this compound have not been specifically published.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov A smaller gap suggests the molecule is more reactive. nih.gov From these energies, reactivity descriptors like chemical potential, hardness, softness, and electrophilicity index can be calculated to predict how the molecule will behave in chemical reactions. Although this analysis is common, the specific energy values and reactivity descriptors for this compound are not documented in the available search results.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. rsc.orgwisc.edu It is particularly useful for quantifying hyperconjugative interactions and charge transfer between different parts of a molecule, which stabilize the structure. For instance, studies on related compounds have used NBO to analyze electron density transfer between lone pairs and anti-bonding orbitals. researchgate.net However, a specific NBO analysis detailing the stabilization energies and charge distributions for this compound is not available.

Molecular Electrostatic Potential (MEP) and Charge Distribution Studies

The MEP is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The map displays regions of negative potential (typically around electronegative atoms like oxygen, attracting electrophiles) and positive potential (around hydrogen atoms, attracting nucleophiles). researchgate.net While the principles of MEP are broadly applicable, a specific MEP map and detailed charge distribution analysis for this compound could not be found.

In Silico Modeling of Biological Interactions

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential inhibitors of biological targets like enzymes or receptors. researchgate.netresearchgate.net N-phenyl-N'-(2-chloroethyl)urea derivatives have been investigated as potential antimitotic agents that interact with tubulin. nih.gov A docking study of this compound would require simulating its interaction with the binding site of a specific protein to predict binding affinity and key interactions. Such a study, providing specific binding scores and interaction diagrams for this compound, is not present in the available literature.

Structure-Based Drug Design Principles Applied to the Compound

Structure-based drug design for this compound and its analogues, often categorized as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), has been significantly guided by their interaction with the protein tubulin. ulaval.canih.gov These compounds are recognized as microtubule-disrupting agents, a mechanism they share with a large group of effective chemotherapeutics. ulaval.ca The design often involves creating molecules that can bind to specific sites on tubulin, thereby interfering with the dynamics of microtubule assembly and disassembly, which is crucial for cell division. ulaval.ca

A key principle applied in the design of these CEU derivatives is the mimicry of known natural tubulin inhibitors, such as combretastatin (B1194345) A-4. nih.gov The N-phenyl-N'-(2-chloroethyl)urea pharmacophore is hypothesized to mimic the trimethoxyphenyl moiety of combretastatin A-4, allowing it to bind to the colchicine-binding site of β-tubulin. nih.gov The urea functionality is critical in this interaction, as its NH groups can act as hydrogen bond donors while the carbonyl oxygen serves as a hydrogen bond acceptor, forming stable interactions with biological receptors. mdpi.comnih.gov

The presence of the 2-chloroethyl group is another crucial element of the structure-based design. This group functions as an alkylating agent, capable of forming a covalent bond with nucleophilic residues, such as cysteine, within the binding site. nih.gov This covalent interaction can lead to irreversible inhibition and prolonged biological activity. Flow cytometric analysis has confirmed that these compounds act as antimitotic agents, arresting the cell cycle in the G2/M phase, which is consistent with the disruption of microtubule function. nih.gov

Ligand-Based Design Approaches for Analogues

In the absence of a high-resolution crystal structure of the target protein with the ligand, ligand-based design strategies are employed to develop analogues of this compound. This approach relies on the knowledge of other molecules that bind to the same target to derive a pharmacophore model and establish structure-activity relationships (SAR). ulaval.ca

One common strategy involves the synthesis of various series of analogues with systematic modifications to the core structure. For instance, research has focused on introducing different substituents to the phenyl ring of the N-phenyl-N'-(2-chloroethyl)urea scaffold. ulaval.ca The goal of these modifications is often to modulate the compound's physicochemical properties, such as hydrophilicity, which can in turn affect its biodistribution, metabolism, and toxicity. ulaval.ca By introducing terminal functional groups like hydroxyls, researchers aim to create derivatives with improved pharmacokinetic profiles. ulaval.ca

The table below illustrates examples of modifications made to the phenyl ring of CEU analogues and their impact on growth inhibitory activity, a key aspect of ligand-based design.

| Substitution on Phenyl Ring | Resulting Analogue Series | Observed Effect on Activity |

| 3-ω-hydroxyalkyl | N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas | Potent growth inhibitory activity in the nanomolar range for certain chain lengths. |

| 4-ω-hydroxyalkyl | N-(4-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas | Varied activity, demonstrating sensitivity to substituent position. ulaval.ca |

| 3-ω-hydroxyalkynyl | N-(3-ω-hydroxyalkynyl)phenyl-N'-(2-chloroethyl)ureas | Showed potent growth inhibition, indicating tolerance for unsaturation in the side chain. ulaval.ca |

This systematic modification and subsequent biological testing allow for the development of a comprehensive SAR, guiding future design iterations to optimize potency and selectivity. ulaval.ca

Advanced Computational Techniques in Medicinal Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For urea derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.gov

QSAR analyses on related urea-containing compounds have highlighted that lipophilicity is often a key driver for improved biological activity. nih.gov However, highly lipophilic compounds can also suffer from poor aqueous solubility and low permeability, presenting a challenge for drug development. nih.gov QSAR models help in finding an optimal balance between these properties.

The models are built using various molecular descriptors, which can be categorized as follows:

| Descriptor Category | Examples | Information Provided |

| Topological Indices | SpMax7_Bh(e), MAXDN | Relate to the molecule's connectivity and branching, and can be associated with atomic properties like electronegativity. nih.gov |

| Functional Group Features | nR10, SssCH2 | Count specific functional groups or atom types within the molecule. nih.gov |

| 2D Atom-Pairs | F02[C-O], B10[F-F] | Represent the presence of specific pairs of atoms separated by a certain number of bonds. nih.gov |

| Physicochemical Properties | LogP, Polar Surface Area | Describe properties like lipophilicity and the potential for hydrogen bonding. |

By correlating these descriptors with the observed biological activity of a series of compounds, a predictive model can be generated. This model can then be used to screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov

Prediction of Non-Clinical Pharmacokinetic Properties (ADME)

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). pensoft.net Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools have become an indispensable part of modern medicinal chemistry. pensoft.net

For a compound like this compound, computational models can predict a range of ADME properties. These predictions are based on its structural features and comparison to databases of known compounds. For instance, the introduction of more hydrophilic groups in analogues is a direct attempt to modify and improve predicted ADME properties like solubility and biodistribution. ulaval.ca

Key ADME parameters that are commonly predicted using computational methods are summarized in the table below.

| ADME Parameter | Description | Significance for Drug Development |

| Aqueous Solubility | The maximum amount of the compound that can dissolve in water. | Affects absorption and formulation possibilities. |

| Intestinal Absorption | The extent to which the compound is absorbed from the gastrointestinal tract. | Determines oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the barrier protecting the brain. | Crucial for CNS-targeting drugs; undesirable for others to avoid side effects. frontiersin.org |

| Plasma Protein Binding | The degree to which the compound binds to proteins in the blood. | Affects the free concentration of the drug available to act on its target. |

| CYP450 Inhibition/Metabolism | Prediction of interaction with key metabolic enzymes. | Important for predicting drug-drug interactions and metabolic stability. |

| Excretion Pathway | Predicts whether the compound is likely to be cleared by the kidneys or liver. | Influences dosing regimen and potential for toxicity in patients with organ impairment. |

These in silico predictions provide a valuable initial assessment of a compound's drug-like properties, guiding the selection and optimization of lead candidates for further preclinical development. pensoft.net

In Vitro Antiproliferative and Cytotoxic Activities

The preclinical evaluation of this compound and its parent class, N-phenyl-N'-(2-chloroethyl)ureas (CEUs), has revealed significant potential as antineoplastic agents. Research has focused on characterizing their ability to inhibit the growth of various cancer cells.

Assessment Across Diverse Cancer Cell Lines

The antiproliferative effects of CEU derivatives have been documented across a range of human cancer cell lines. Studies have utilized cell lines representing different types of malignancies to establish the breadth of the compounds' activity. For instance, derivatives of N-phenyl-N'-(2-chloroethyl)ureas have been tested against human colon carcinoma (HT-29), human skin melanoma (M21), and human breast carcinoma (MCF-7). ulaval.ca Other research into 1-aryl 3-(2-chloroethyl)urea derivatives has included testing on LoVo cells, a human colon adenocarcinoma cell line. nih.gov The activity of related analogues, such as cyclohexylphenyl-chloroethyl urea (CCEU), has been assessed in B16 melanoma cells. nih.gov This diverse testing landscape underscores the broad-spectrum potential of this class of compounds.

Growth Inhibition Kinetics and Potency (IC50 values)

The potency of CEUs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration required to inhibit cell proliferation by 50%. Several studies have established that the cytotoxic activity of these compounds is significant, with some derivatives demonstrating potency in the micromolar and even nanomolar ranges. ulaval.ca

For example, certain N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas exhibit GI50 values ranging from 250 nM to 8 μM in HT-29, M21, and MCF-7 cell lines. ulaval.ca The substitution on the aryl ring plays a critical role in determining the cytotoxic potency. Research on 1-aryl 3-(2-chloroethyl)ureas demonstrated that a 4-tert-butyl derivative had an IC50 of 4 µM on LoVo cells, which was more potent than both a 4-methyl derivative (IC50 of 20 µM) and the established chemotherapeutic agent chlorambucil (B1668637) (IC50 of 21 µM). nih.gov Another related compound, cyclohexylphenyl-chloroethyl urea (CCEU), showed an IC50 of approximately 17.8±2.3 μM in B16 cells. nih.gov

Table 1: In Vitro Potency of 1-Aryl-3-(2-chloroethyl)urea Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | Cancer Type | Potency (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo | Colon Adenocarcinoma | 4 | nih.gov |

| Cyclohexylphenyl-chloroethyl urea (CCEU) | B16 | Melanoma | 17.8 ± 2.3 | nih.gov |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | LoVo | Colon Adenocarcinoma | 20 | nih.gov |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate (B1204436) | LoVo | Colon Adenocarcinoma | 28 | nih.gov |

| N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas (various) | HT-29, M21, MCF-7 | Colon Carcinoma, Skin Melanoma, Breast Carcinoma | 0.25 - 8 | ulaval.ca |

Selectivity Studies Against Non-Malignant Cell Lines

A crucial aspect of anticancer drug development is assessing the selectivity of a compound for cancer cells over healthy, non-malignant cells. While extensive data on the selectivity of this compound specifically is limited in the provided research, the general methodology involves comparing cytotoxic effects on cancer cell lines with those on normal cell lines, such as skin fibroblasts. ekb.eg The goal is to identify compounds with a high selectivity index, indicating greater toxicity towards cancerous cells while sparing normal ones. This remains an important area for further investigation for this specific compound.

Molecular Mechanisms of Action in Cellular Contexts

The anticancer effects of N-phenyl-N'-(2-chloroethyl)ureas stem from their ability to interfere with fundamental cellular processes, primarily cell division and the integrity of the cytoskeleton.

Cell Cycle Regulation and Arrest Induction

Phenyl-chloroethyl ureas (CEUs) have been shown to disrupt the normal progression of the cell cycle, a hallmark of many effective anticancer agents. nih.gov Different derivatives within the CEU class can induce cell cycle blocks at different phases. For instance, while some CEUs like iodophenyl-chloroethyl urea (ICEU) cause an arrest in the G2/M phase, others such as cyclohexylphenyl-chloroethyl urea (CCEU) induce a block in the G1 phase. nih.gov

This G1 arrest is associated with a significant reduction in the population of cells in the S phase, indicating an inhibition of DNA replication. nih.gov The underlying mechanism for this G1 block has been linked to the specific alkylation of the prohibitin (PHB) protein. The modification of PHB by CCEU is believed to explain the accumulation of cells in the G1 phase, preventing them from proceeding to the S phase of the cell cycle. nih.gov

Microtubule Dynamics Modulation and Tubulin Interaction

A primary mechanism of action for N-phenyl-N'-(2-chloroethyl)ureas is the disruption of microtubule dynamics. ulaval.caresearchgate.net Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for cancer chemotherapy. ulaval.ca CEUs function as microtubule-self-assembly disrupting agents. ulaval.ca

Mechanistic studies indicate that these compounds bind to tubulin, the protein subunit of microtubules. Specifically, they are thought to interact with the colchicine-binding site at the interface between α- and β-tubulin. researchgate.net The key event is the acylation of a specific amino acid residue, glutamic acid 198 (Glu-b198), on β-tubulin by the CEU molecule. researchgate.net This covalent modification destabilizes the microtubule structure, leading to its depolymerization, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis. nih.govresearchgate.net This alkylation of β-tubulin by certain CEUs is directly responsible for the G2/M cell cycle arrest observed with these particular derivatives. nih.gov

Induction of DNA Damage Pathways

The 2-chloroethyl urea moiety is a classic alkylating group known to induce significant DNA damage, which is a primary mechanism of its cytotoxic effects. nih.govresearchgate.net Compounds containing this functional group, such as chloroethylating nitrosoureas (CNUs), exert their anticancer activity by alkylating DNA bases. researchgate.net This process leads to the formation of monoadducts and, subsequently, highly cytotoxic interstrand cross-links (ICLs). researchgate.net These ICLs covalently connect the two strands of the DNA helix, physically blocking essential cellular processes like DNA replication and transcription, ultimately triggering cell death pathways. researchgate.net

The cellular response to this type of damage involves multiple DNA repair and tolerance pathways. doi.org The formation of DNA adducts by chloroethylating agents activates systems such as Nucleotide Excision Repair (NER), Recombination Repair (RR), and Translesion Synthesis (TLS). doi.org The efficacy of the compound is often linked to the capacity of the cancer cell to repair this damage. A key repair protein, O6-alkylguanine-DNA alkyltransferase (MGMT), can protect cells from the cytotoxic effects of these agents by removing the alkyl adducts from guanine (B1146940) bases before they can form cross-links. researchgate.netnih.gov Studies on related compounds have shown that cells with low levels of MGMT are more sensitive to the cytotoxic effects of chloroethylating agents. nih.govnih.gov The induction of DNA damage by these agents activates DNA damage checkpoints, which can arrest the cell cycle to allow time for repair or, if the damage is too extensive, trigger apoptosis. researchgate.netplos.org

Reactive Oxygen Species (ROS) Modulation

Reactive Oxygen Species (ROS) are critical signaling molecules that, under conditions of oxidative stress, can contribute to cellular damage. nih.gov The introduction of xenobiotics and alkylating agents can disrupt cellular redox homeostasis, potentially leading to an increase in ROS production. nih.gov This oxidative stress can, in turn, activate various cellular stress response pathways, including those mediated by transcription factors like Nrf2, which upregulates the expression of antioxidant and cytoprotective genes. nih.gov While the primary mechanism of 2-chloroethyl ureas is direct DNA alkylation, the resulting cellular stress and damage can indirectly modulate ROS levels. For instance, the stress response to DNA damage and the inhibition of key cellular proteins can lead to mitochondrial dysfunction, a major source of intracellular ROS. However, direct studies detailing the specific modulation of ROS pathways by this compound are not extensively documented in the available preclinical research.

Preclinical Pharmacological Target Identification and Validation

Preclinical studies have identified key protein targets for N-phenyl-N'-(2-chloroethyl)ureas (CEUs), revealing a mechanism that extends beyond simple DNA alkylation.

β-Tubulin: A significant body of research has established that CEUs function as antimicrotubule agents that covalently bind to β-tubulin. nih.govnih.gov This interaction occurs near the colchicine-binding site. nih.govresearchgate.net Mass spectrometry studies have identified that the chloroethyl group acylates the glutamyl 198 residue (Glu198) of β-tubulin. nih.gov This covalent modification is an uncommon event in cells and leads to a disruption of microtubule dynamics and stability. nih.gov The alkylation of β-tubulin by CEUs results in the depolymerization of microtubules, which in turn disrupts the cytoskeleton and arrests the cell cycle in the G2/M phase. nih.govnih.gov Competition assays have confirmed that colchicine (B1669291) can prevent this binding, further pinpointing the interaction to the colchicine site. nih.gov

Table 1: Protein Binding and Alkylation by N-phenyl-N'-(2-chloroethyl)ureas

| Target Protein | Binding/Alkylation Site | Key Residue | Mechanism | Cellular Consequence |

|---|---|---|---|---|

| β-Tubulin | Near colchicine-binding site | Glu198 | Covalent modification (Acylation) | Microtubule disruption; G2/M cell cycle arrest |

| Thioredoxin-1 | Not specified | Not specified | Inhibition of nuclear translocation | G0/G1 cell cycle arrest |

The urea scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly protein kinase inhibitors. nih.goved.ac.uk Many FDA-approved kinase inhibitors, such as Sorafenib, feature a diaryl urea structure. researchgate.net This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases. nih.gov

Derivatives of urea have been successfully developed as potent inhibitors of various kinases. For example, specific 1,3-disubstituted ureas have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), with IC50 values in the low nanomolar range. nih.gov Similarly, heterocyclic ureas have been discovered as inhibitors of Raf kinase. researchgate.net Given that this compound shares the core N,N'-disubstituted urea structure, it possesses the potential to interact with and inhibit the activity of certain protein kinases. The specific kinase inhibition profile for this exact compound is not detailed in the reviewed literature, but its structural class is strongly associated with this mechanism of action.

The versatile urea linkage has also been employed in the development of molecules that target G protein-coupled receptors (GPCRs). Research into compounds with a similar structural backbone has shown activity at cannabinoid receptors. For instance, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as negative allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site, offering a nuanced way to control receptor activity. nih.gov This demonstrates that the aryl-urea scaffold present in this compound is compatible with binding to cell surface receptors, although specific interaction studies for this compound have not been reported.

Broader Spectrum of Biological Activities (Preclinical)

Beyond specific mechanistic pathways, the broader biological activity of 1-(2-chloroethyl)-3-aryl-ureas has been characterized by potent cytotoxic and antineoplastic effects in various preclinical models.

In vitro studies have demonstrated significant cytotoxicity against a range of human cancer cell lines. For example, related 1-aryl 3-(2-chloroethyl)ureas showed potent activity against LoVo human colon adenocarcinoma cells. nih.gov Other analogs have exhibited growth inhibitory activity against human colon carcinoma (HT-29), human skin melanoma (M21), and human breast carcinoma (MCF-7) cell lines, with GI50 values often in the micromolar to nanomolar range. ulaval.ca

In vivo preclinical studies have also shown promising antineoplastic activity. In murine models bearing L1210 leukemia, treatment with 1-aryl 3-(2-chloroethyl)ureas significantly enhanced survival time compared to controls, with some derivatives showing better efficacy and lower toxicity than the established alkylating agent chlorambucil. nih.gov

Table 2: Preclinical Cytotoxic Activity of Related 1-Aryl-3-(2-chloroethyl)ureas

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| LoVo | Colon Adenocarcinoma | ID50 values of 4-28 µM |

| L1210 | Murine Leukemia | Increased survival time in vivo |

| HT-29 | Colon Carcinoma | GI50 values from 250 nM to 8 µM |

| M21 | Skin Melanoma | GI50 values from 250 nM to 8 µM |

| MCF-7 | Breast Carcinoma | GI50 values from 250 nM to 8 µM |

In Vitro Antioxidant Properties

The direct in vitro antioxidant properties of this compound have not been extensively detailed in publicly available scientific literature. However, the broader class of urea and thiourea (B124793) derivatives has been the subject of antioxidant research, providing a framework for understanding the potential activity of this specific compound. Generally, the antioxidant capacity of chemical compounds is evaluated through various assays that measure their ability to scavenge free radicals or chelate pro-oxidant metals.

Commonly employed in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the nitric oxide (NO) radical scavenging assay. nih.gov For instance, studies on other urea derivatives have demonstrated promising antioxidant activity. nih.gov The antioxidant potential of these molecules is often attributed to their chemical structure, including the presence of electron-donating groups that can stabilize free radicals. researchgate.net The methoxy (B1213986) group on the phenyl ring of this compound could theoretically contribute to its antioxidant potential through resonance stabilization.

While specific data for this compound is lacking, the established antioxidant activities of structurally related compounds suggest that it may possess some capacity to counteract oxidative stress. Further research employing standardized in vitro assays would be necessary to definitively characterize its antioxidant profile.

Preclinical Antimicrobial and Antifungal Evaluations

The preclinical antimicrobial and antifungal activities of this compound are not well-documented in the available research. However, the general class of urea derivatives has been investigated for potential antimicrobial properties. These studies often screen compounds against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

For example, various novel synthetic urea derivatives have been synthesized and evaluated for their in vitro activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger. nih.govscholarsresearchlibrary.com The mechanism of action for antimicrobial urea compounds can vary but may involve the disruption of cellular processes essential for microbial growth and survival.

Some studies have explored the structure-activity relationships of these derivatives to identify key chemical features that enhance their antimicrobial potency. While these findings provide a basis for the potential antimicrobial and antifungal activity of this compound, specific experimental data is required to confirm its efficacy against various microbial pathogens.

Anti-inflammatory Response Pathways

While the specific anti-inflammatory response pathways modulated by this compound have not been elucidated, the general anti-inflammatory properties of urea and its derivatives have been noted. google.com Inflammation is a complex biological response involving various signaling pathways, with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways being central regulators. nih.govnih.gov

The NF-κB pathway plays a critical role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines. nih.gov Similarly, the MAPK signaling cascades are involved in cellular responses to a variety of external stimuli and are crucial in the production of inflammatory mediators. mdpi.com Inhibition of these pathways is a common mechanism for anti-inflammatory drugs.

Although direct evidence is not available for this compound, it is plausible that its biological effects could be mediated through the modulation of these key inflammatory pathways. Further investigation is needed to determine if this compound can inhibit the activation of NF-κB or specific MAPKs, thereby reducing the expression of inflammatory markers.

Other Investigated Biological Effects (e.g., Antidiabetic Mechanisms)

Based on the available preclinical research, the primary focus of investigation for this compound and its close analogs has been on their antineoplastic activities. There is a lack of significant research into other biological effects, such as antidiabetic mechanisms, for this specific compound.

While other classes of urea-containing compounds, notably sulfonylureas, are well-established antidiabetic agents, their mechanism of action is primarily through stimulating insulin (B600854) release from pancreatic β-cells. This is a distinct mechanism from the cytotoxic and antiproliferative effects observed with this compound and related compounds. Some natural compounds are also investigated for their antidiabetic effects through various mechanisms, including enhanced glucose uptake. mdpi.commdpi.com However, there is no current evidence to suggest that this compound has been evaluated for similar antidiabetic properties.

In Vivo Efficacy Studies in Preclinical Models

Antineoplastic Activity in Xenograft Models

The in vivo antineoplastic activity of N-phenyl-N'-(2-chloroethyl)ureas has been evaluated in preclinical xenograft models, demonstrating the potential of this class of compounds in cancer therapy. While specific xenograft data for this compound is not detailed, studies on structurally similar compounds provide valuable insights. For instance, the cytotoxicity of related nitrosourea (B86855) compounds has been demonstrated in human melanoma xenografts. nih.gov

In a broader context, other urea derivatives have also been assessed in xenograft mouse models. For example, certain urea-noscapine congeners have been evaluated for their anticancer effects in breast cancer xenograft models. researchgate.net These studies typically involve the implantation of human tumor cells into immunocompromised mice, followed by treatment with the investigational compound to assess its impact on tumor growth and animal survival. The positive outcomes in these related studies support the potential for this compound to exhibit antineoplastic activity in similar in vivo models.

Evaluation of Tumor Growth Inhibition (Preclinical)

Preclinical studies have demonstrated the potent tumor growth inhibitory activity of N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives. Research focused on optimizing this class of compounds has led to the synthesis of analogs with significant growth inhibitory effects on various human tumor cell lines.

One study detailed the preparation of three series of phenylurea analogs that exhibited potent growth inhibitory activity against human colon carcinoma HT-29, human skin melanoma M21, and human breast carcinoma MCF-7 tumor cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 250 nM to 8 µM. nih.gov Notably, some of these new molecules demonstrated GI50 values in the nanomolar range, indicating a significant improvement in potency compared to earlier CEU analogs. nih.gov

Another study investigating 1-aryl-3-(2-chloroethyl)urea derivatives reported on their in vitro cytotoxicity. nih.gov The findings from these preclinical evaluations underscore the potential of this chemical class, including this compound, as effective inhibitors of tumor cell growth.

Interactive Data Table: Preclinical Growth Inhibitory Activity of Selected N-phenyl-N'-(2-chloroethyl)urea Analogs

| Compound/Analog | Cell Line | GI50 (µM) |

| Phenylurea Analog Series 1 | HT-29 (Colon Carcinoma) | 0.25 - 8 |

| Phenylurea Analog Series 1 | M21 (Melanoma) | 0.25 - 8 |

| Phenylurea Analog Series 1 | MCF-7 (Breast Carcinoma) | 0.25 - 8 |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo (Colon Adenocarcinoma) | 28 |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon Adenocarcinoma) | 20 |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon Adenocarcinoma) | 4 |

Note: The data presented is for a series of N-phenyl-N'-(2-chloroethyl)urea analogs and related derivatives, as specific data for this compound was not available in the cited sources.

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Structural Features for Biological Activity

The chloroethyl moiety is a critical pharmacophore, responsible for the characteristic alkylating properties of the CEU class. The chlorine atom renders the terminal carbon electrophilic, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins. ulaval.caontosight.ai The absence of this chlorine atom has been shown to abrogate the antiproliferative activity of these compounds. nih.gov Systematic SAR studies have confirmed that the N'-2-chloroethyl moiety is essential for significant cytotoxicity. nih.govacs.org

The phenyl ring and its substituents play a crucial role in modulating the compound's potency, selectivity, and physical properties. The nature of the substituent at the 4-position (para-position) of the phenyl ring, where the methoxy (B1213986) group resides in the parent compound, significantly impacts cytotoxicity. Research on analogous 1-aryl-3-(2-chloroethyl)ureas has demonstrated that replacing the para-substituent leads to substantial differences in activity. For instance, a 4-tert-butyl group results in significantly higher cytotoxicity compared to a methyl or a methyl butyrate (B1204436) group. nih.govnih.gov This suggests that bulky, lipophilic groups at this position may enhance interactions with the target protein. nih.govacs.org

| Compound | Substituent at 4-position of Phenyl Ring | ID50 on LoVo cells (μM) |

| 1-(2-Chloroethyl)-3-(4-(tert-butyl)phenyl)urea | -C(CH₃)₃ | 4 |

| Methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate | -(CH₂)₃COOCH₃ | 28 |

| This table illustrates the impact of different substituents at the 4-position of the phenyl ring on the cytotoxic activity (ID50) against the LoVo human colon adenocarcinoma cell line. Data sourced from Lacroix et al., 1988. nih.gov |

Furthermore, studies on derivatives with ω-hydroxyalkyl chains on the phenyl ring have shown that both the presence of a hydroxyl group and the length of the alkyl chain are important factors in modulating biological activity and the mechanism of action. ulaval.caresearchgate.net

The urea (B33335) linkage (-NH-CO-NH-) is far from being an inert spacer; it is a key structural element that maintains the correct spatial orientation of the phenyl and chloroethyl moieties and actively participates in binding to target molecules. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.govbohrium.com These hydrogen bonding capabilities are crucial for the stable interaction of the compound with its biological targets, such as the colchicine-binding site of β-tubulin. ulaval.ca Computational modeling studies suggest that interactions between the urea group and amino acid residues like Cys-β239 are critical for anchoring the molecule in the binding site, which in turn facilitates the alkylating reaction by the chloroethyl group. ulaval.ca The exocyclic urea function has been identified as a required feature to ensure significant cytotoxicity. nih.govacs.org

The specific placement of substituents on the phenyl ring—its positional isomerism—has a profound effect on biological efficacy. Research on related urea-based inhibitors has shown that a hydroxyl group at the 4-position (para) of the phenyl ring leads to a marked increase in potency compared to substitution at the 3-position (meta). avcr.cz In other series, the introduction of carbonyl-containing chains at different positions on the aromatic ring also leads to varied activities. For example, methyl ester or methyl ketyl groups at the ω-position of an alkyl chain substituent can confer significant antiproliferative activity, whereas ω-carboxyl or ω-ethyl ester groups at the same position can significantly decrease it. nih.govresearchgate.net This highlights the high degree of structural and electronic specificity required within the target's binding pocket.

Design Principles for Enhanced Potency and Selectivity

Building on SAR insights, medicinal chemists employ specific design strategies to optimize lead compounds like 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, aiming to enhance potency against the intended target while minimizing effects on other systems.

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.gov In the context of CEUs, the central urea linkage is a prime target for bioisosteric replacement. Thiourea (B124793), where the carbonyl oxygen is replaced by sulfur, is a classic bioisostere of urea. nih.govbohrium.com More advanced non-classical bioisosteres, such as squaramide, cyanoguanidine, or heterocyclic rings like oxadiazoles, have also been explored. nih.govgoogle.comacs.org

These replacements can alter the molecule's hydrogen bonding capacity, electronic distribution, and conformational rigidity, leading to significant changes in biological activity. nih.gov For instance, replacing the urea moiety in a series of compounds with a squaramide group was investigated to improve properties like intestinal absorption while maintaining receptor antagonism. nih.govresearchgate.net Such modifications can fine-tune the molecule's interaction with its target, potentially increasing potency or altering its mechanism of action. nih.gov

| Urea Isostere | General Structure | Key Properties |

| Urea | R-NH-CO-NH-R' | H-bond donor/acceptor |

| Thiourea | R-NH-CS-NH-R' | Similar to urea, different electronics and H-bonding geometry |

| Squaramide | C₄O₂(NHR)(NHR') | Rigid, strong H-bond donor/acceptor, different geometry |

| Cyanoguanidine | R-NH-C(=NCN)-NH-R' | Alters H-bonding pattern and basicity |

| 2-Amino-1,3,4-oxadiazole | Heterocyclic ring | Changes geometry, electronics, and metabolic stability |

| This table presents common bioisosteric replacements for the urea moiety and their general characteristics relevant to drug design. nih.govacs.org |

The therapeutic index (TI) is a measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that produces a therapeutic effect. A key goal in drug design is to maximize this ratio. For CEUs, this involves enhancing their cytotoxic effect on cancer cells while minimizing their toxicity to healthy cells.

Preclinical studies have shown that certain CEU derivatives possess a more favorable TI than established chemotherapeutic agents. For example, 1-(2-Chloroethyl)-3-(4-(tert-butyl)phenyl)urea demonstrated greater in vitro cytotoxicity against LoVo cancer cells than the conventional alkylating agent chlorambucil (B1668637). nih.gov Crucially, this and other CEU derivatives were found to be non-toxic in mice at doses significantly higher than the toxic dose of chlorambucil. nih.gov Furthermore, select CEUs showed no mutagenicity in the Ames test, a stark contrast to the high mutagenicity observed for other alkylating agents like CCNU (Lomustine). nih.gov

Development of Predictive SAR Models

The development of predictive Structure-Activity Relationship (SAR) models for compounds like this compound is a critical step in the rational design of new, more potent analogs. By quantifying the relationship between the chemical structure and biological activity, these models provide valuable insights into the structural requirements for optimal therapeutic effect and guide the synthesis of new compounds with improved properties. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this endeavor.

For the class of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which includes this compound, 3D-QSAR studies have been instrumental in elucidating the key structural features that govern their cytotoxic activity. These models are built upon experimental data from a series of structurally related compounds, correlating their biological activity with various physicochemical parameters.

One significant study focused on developing 3D-QSAR models for a series of 56 CEU derivatives to understand their interaction at the colchicine-binding site on β(II)-tubulin. nih.gov This research led to the creation of robust CoMFA and CoMSIA models with good internal predictive capabilities. nih.gov The cross-validated r² values for these models were between 0.639 and 0.743, indicating a strong correlation between the structural features and the observed cell growth inhibition. nih.gov

These predictive models are essential for understanding the nuanced structure-activity relationships within the CEU class of compounds. nih.gov The insights gained from such models can inspire the design of novel derivatives with enhanced potency and specificity for their biological target. nih.gov

Systematic SAR studies have further refined our understanding of the structural requirements for the antiproliferative activity of N-aryl-N'-(2-chloroethyl)ureas. Key findings indicate that specific substitutions on the phenyl ring are crucial for significant cytotoxicity. For instance, the presence of a branched alkyl chain or a halogen at the 4-position of the phenyl ring has been shown to be beneficial for activity. nih.gov This is consistent with the structure of this compound, which features a methoxy group at the 4-position.

The following interactive data table summarizes the antiproliferative activity of a selection of N-aryl-N'-(2-chloroethyl)urea derivatives against the LoVo human colon cancer cell line. This data is illustrative of the type of information used to build predictive SAR models.

The development of such predictive models is an ongoing effort in the field of medicinal chemistry. For other classes of urea-containing compounds, QSAR analyses have also been successfully applied. For example, in a series of urea-substituted 2,4-diamino-pyrimidines with antimalarial activity, lipophilicity was identified as a key driver for improved potency. nih.gov

Challenges, Future Directions, and Research Gaps

Current Limitations in the Understanding of 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea

A primary limitation in the study of this compound is the sparse availability of dedicated research. Much of the current understanding is extrapolated from studies on analogous compounds. For instance, the broader class of 1-aryl-3-(2-chloroethyl)ureas has been investigated for its antineoplastic properties. nih.gov However, the specific impact of the 4-methoxy substitution on the phenyl ring on the biological activity and mechanism of action of this particular molecule is not well-documented.

Key unanswered questions include:

What are the precise pharmacokinetic and pharmacodynamic profiles of this compound?

What is its metabolic fate in biological systems?

Does it exhibit specific cytotoxicity towards certain cell lines?

What is its mechanism of action at a molecular level?

Without this fundamental knowledge, the potential therapeutic value of this compound remains speculative.

Methodological Advancements in Synthesis and Characterization

While general methods for the synthesis of unsymmetrical ureas are well-established, optimizing these for this compound could enhance yield, purity, and cost-effectiveness. The reaction of an appropriately substituted amine with an isocyanate is a common route for urea (B33335) formation. nih.govorganic-chemistry.org For this specific compound, this would likely involve the reaction of 4-methoxyaniline with 2-chloroethyl isocyanate.

Future research could focus on:

Greener Synthetic Routes: Exploring more environmentally friendly solvents and catalysts to minimize the environmental impact of synthesis.

Flow Chemistry: Utilizing continuous flow reactors for a more controlled, scalable, and potentially higher-yielding synthesis.

Advanced Characterization: Employing sophisticated analytical techniques, such as two-dimensional NMR and high-resolution mass spectrometry, to unambiguously confirm the structure and purity of the synthesized compound. A study on a related methoxyphenyl urea derivative utilized various spectroscopic methods for its characterization, providing a template for future work on this compound. mdpi.com

| Area of Advancement | Description | Potential Impact |

|---|---|---|

| Green Chemistry | Use of biodegradable solvents, and energy-efficient reaction conditions. | Reduced environmental footprint and potentially lower production costs. |

| Flow Synthesis | Continuous reaction in a microreactor system. | Improved reaction control, safety, and scalability. |

| Advanced Spectroscopy | Techniques like 2D-NMR, and LC-MS/MS for detailed structural analysis. | Unambiguous structure elucidation and impurity profiling. |

Novel Target Identification and Mechanistic Insights

A significant research gap exists in identifying the biological targets of this compound. The chloroethyl moiety is a known alkylating group, suggesting that DNA or proteins could be potential targets, a mechanism observed in some chloroethyl-containing anticancer agents. nih.gov Phenylurea compounds, in general, have been shown to target a variety of proteins, including kinases and receptors. ontosight.ai

Future research should employ strategies such as:

Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational Docking: In silico screening against libraries of known protein structures to predict potential binding sites and targets.

Cellular Thermal Shift Assays (CETSA): To identify target engagement in a cellular context.

Elucidating the mechanism of action is crucial for understanding the compound's biological effects and for any future therapeutic development.

Integration of Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. This approach can provide a comprehensive profile of the cellular response to the compound.

Genomics: To identify any genetic markers that may predict sensitivity or resistance to the compound.

Transcriptomics (RNA-Seq): To analyze changes in gene expression patterns upon treatment.

Proteomics: To identify changes in protein expression and post-translational modifications.

Metabolomics: To study alterations in cellular metabolism.

By integrating these datasets, researchers can construct a more complete picture of the compound's biological impact and identify key pathways and networks that are perturbed. Such multi-omics approaches are increasingly being used to understand complex biological systems and the effects of external stimuli. nih.gov

Opportunities for Rational Drug Design and Development of Next-Generation Analogues

Once the structure-activity relationships (SAR) and the primary biological targets of this compound are established, there will be significant opportunities for rational drug design. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. acs.org

Future work in this area could involve:

Analogue Synthesis: Systematically modifying the chloroethyl and methoxyphenyl groups to improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties to enhance desired characteristics.

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to design more potent and selective inhibitors.

The development of next-generation analogues will be guided by the foundational knowledge gained from the initial characterization and biological profiling of the parent compound.

常见问题

Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via urea-forming reactions, such as the coupling of 4-methoxyphenyl isocyanate with 2-chloroethylamine. Evidence from similar urea derivatives (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea) suggests that using a base like DABCO in acetonitrile under reflux (65°C, 1 hour) promotes efficient coupling . Solvent choice (e.g., acetonitrile vs. ethanol) and stoichiometric ratios of reagents significantly impact purity and yield. For example, excess isocyanate may reduce byproducts but requires careful quenching .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features require emphasis?

Key techniques include:

- NMR spectroscopy : To confirm the urea linkage (NH signals at δ 6.5–8.5 ppm) and substituent positions (e.g., methoxy group at δ ~3.8 ppm) .

- Mass spectrometry : High-resolution MS (Exact Mass: ~258.07 g/mol) validates molecular integrity, particularly the chloroethyl group’s stability during ionization .

- X-ray crystallography : Resolves steric effects of the 4-methoxyphenyl and chloroethyl groups, as seen in analogous urea derivatives .

Q. How does the chloroethyl group affect the compound’s stability under standard laboratory conditions?

The 2-chloroethyl group is susceptible to hydrolysis and thermal degradation. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C to prevent decomposition . Accelerated stability studies in solvents like DMSO should monitor chloride ion release via ion chromatography .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the urea moiety in biological or catalytic systems?

The urea group acts as a hydrogen-bond donor, enabling interactions with enzymes or receptors. For example, pyridine-urea analogs (e.g., compound 82 in ) inhibit cancer cell proliferation via binding to kinase ATP pockets. Computational docking (e.g., AutoDock Vina) can predict binding modes, while mutagenesis studies validate key residues involved .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Structure-activity relationship (SAR) studies on related compounds show:

- Methoxy group : Enhances solubility and modulates electron density, affecting receptor affinity .

- Chloroethyl group : Increases electrophilicity, potentially leading to covalent adducts with cysteine residues in target proteins .

Comparative assays (e.g., MTT for cytotoxicity) against analogs like 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)urea can quantify substituent effects .

Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?

- Cancer cell lines : MCF-7 (breast) or A549 (lung) cells treated with IC₅₀ doses (10–50 µM) to assess antiproliferative activity via flow cytometry or Western blotting for apoptosis markers (e.g., caspase-3) .

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using ADP-Glo™ kits to quantify ATP competition .

Q. Are there computational strategies to predict metabolic pathways or toxicity?

- ADMET prediction : Tools like SwissADME assess permeability (LogP ~2.5) and cytochrome P450 interactions. The chloroethyl group may generate reactive metabolites (e.g., epoxides), flagged by Derek Nexus .

- Molecular dynamics simulations : Model hydrolysis pathways of the chloroethyl group in physiological pH conditions .

Methodological Considerations

Q. How to resolve contradictions in reported synthetic yields for analogous ureas?

Discrepancies arise from solvent purity, catalyst load (e.g., DABCO at 0.2 mmol vs. 0.5 mmol), or isolation methods. Reproducibility requires strict control of anhydrous conditions and chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。